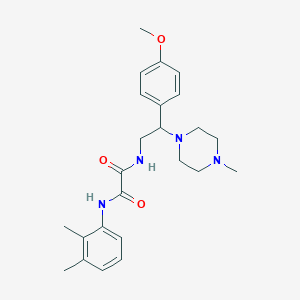

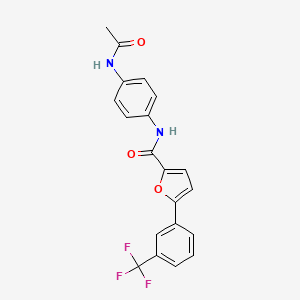

N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-acetamidophenyl)-5-(3-(trifluoromethyl)phenyl)furan-2-carboxamide" is a furan derivative, which is a class of compounds known for their diverse biological activities. Furan derivatives have been extensively studied due to their potential as pharmacological agents. The papers provided discuss various furan carboxamide analogs and their synthesis, biological activities, and structural analysis, which can be related to the compound .

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine. For example, "N-(4-bromophenyl)furan-2-carboxamide" was synthesized using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine with high yields . This method could potentially be adapted for the synthesis of "this compound" by using the appropriate amine and furan-2-carbonyl chloride derivatives.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which can significantly influence the compound's electronic properties and conformation. For instance, the crystal structure of "5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide" shows that the furan and benzene rings are inclined to each other, and the exocyclic bond angles at the furan atoms differ markedly, which is common for furan compounds . These structural features are important for the biological activity of these molecules.

Chemical Reactions Analysis

Furan carboxamides can undergo various chemical reactions, including nucleophilic substitution and cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction was used to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamide analogs . Such reactions could be employed to introduce different substituents on the furan carboxamide core, potentially modifying the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamides, such as solubility, melting point, and stability, are influenced by the substituents on the furan ring and the amide moiety. The presence of electron-withdrawing groups, such as trifluoromethyl groups, can enhance the compound's anticancer activity and NF-κB inhibitory activity, as seen in the analogs studied . These properties are crucial for the compound's pharmacokinetic and pharmacodynamic profiles.

Biological Activities

Furan carboxamide derivatives have shown a range of biological activities, including antimicrobial and anticancer properties. For example, certain naphthofuran carboxylic acid N-(substitutedphenyl)amide analogs exhibited potent cytotoxicity against various cancer cell lines and inhibited NF-κB activity . Similarly, furan-3-carboxamides demonstrated significant in vitro antimicrobial activity against a panel of microorganisms . These activities suggest that "this compound" could also possess valuable pharmacological properties.

Scientific Research Applications

DNA Interaction and Binding Affinity

A study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of the mentioned compound, revealed enhanced DNA-binding affinity due to direct hydrogen bond interactions with the DNA sequence. This interaction is facilitated through both amidinium groups to O2 atoms of thymine bases, which is more isohelical with the minor groove, suggesting improved interaction energy between the ligand and the DNA (Laughton et al., 1995).

Antimicrobial Activities

Functionalized N-(4-Bromophenyl)furan-2-carboxamides, synthesized via Suzuki-Miyaura Cross-Coupling, showed significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. This suggests potential applications in developing new antimicrobial agents (Siddiqa et al., 2022).

Antiprotozoal Agents

The synthesis of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated strong DNA affinities and significant in vitro IC50 values against T. b. rhodesiense and P. falciparum, offering insights into their potential as antiprotozoal agents (Ismail et al., 2004).

Material Science Applications

In the field of materials science, furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been highlighted as sustainable alternatives to polyphthalamides. This research explores their application as high-performance materials, indicating the versatility of furan-2-carboxamide derivatives in developing environmentally friendly polymers (Jiang et al., 2015).

Bio-imaging Applications

A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group, was developed for discriminative detection of Cd2+ and CN− ions. This chemosensor has been successfully demonstrated as a biomarker for detecting Cd2+ in live cells and zebrafish larvae, underscoring its potential in bio-imaging applications (Ravichandiran et al., 2020).

properties

IUPAC Name |

N-(4-acetamidophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F3N2O3/c1-12(26)24-15-5-7-16(8-6-15)25-19(27)18-10-9-17(28-18)13-3-2-4-14(11-13)20(21,22)23/h2-11H,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIIUNXWDBZDRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(4-chlorophenyl)methyl]-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2526712.png)

![3-(3-{[(4-Methylphenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B2526721.png)

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2526722.png)

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)

![Ethyl 2-{methyl[(pyridin-2-yl)methyl]amino}acetate](/img/structure/B2526728.png)

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)

![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)